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Compound of Interest

Compound Name: CGK733

Cat. No.: B1684126 Get Quote

Once lauded as a specific inhibitor of the key DNA damage response kinases ATM and ATR,

the small molecule CGK733 has since been the subject of significant scientific scrutiny. This

guide provides a comprehensive overview of the studies that have investigated the specificity

of CGK733, presenting a critical comparison of its originally purported targets versus

subsequently identified off-target effects. The information herein is intended to equip

researchers, scientists, and drug development professionals with the necessary data to make

informed decisions regarding the use of this compound.

The narrative surrounding CGK733 has shifted dramatically since its initial description. The

seminal 2006 publication that identified CGK733 as a potent and selective inhibitor of ATM

(Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases was later retracted

due to data fabrication[1]. This retraction has necessitated a re-evaluation of the compound's

biological activity, with subsequent independent studies failing to corroborate its inhibitory

effects on the ATM/ATR signaling pathway. In contrast, emerging evidence points towards a

new primary target, Adenine Nucleotide Translocator 2 (ANT2), and implicates CGK733 in the

modulation of mitochondrial function and the mTOR signaling pathway.

The Disputed Role of CGK733 as an ATM/ATR
Inhibitor
Initial reports claimed that CGK733 potently inhibited both ATM and ATR with an IC50 of

approximately 200 nM. However, follow-up studies have failed to reproduce these findings. A

key study demonstrated that at a concentration of 10 μM, CGK733 did not inhibit the ionizing
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radiation (IR)-induced phosphorylation of the ATM substrate CHK2, nor the UV radiation-

induced phosphorylation of the ATR substrate CHK1 in H460 human lung cancer cells[2][3]. In

contrast, known ATM inhibitors such as KU55933 effectively blocked ATM-mediated

phosphorylation in the same experimental setup.

Table 1: Comparative Effects of CGK733 and Known ATM/ATR Inhibitors on DNA Damage

Response Signaling

Compound Target(s)
Concentrati
on

Effect on
IR-induced
p-CHK2
(Thr68)

Effect on
UV-induced
p-CHK1
(Ser317)

Reference

CGK733
Claimed:

ATM/ATR
10 µM No inhibition No inhibition [2][3]

KU55933 ATM 10 µM Inhibition No inhibition [2]

ETP-46464 ATR 10 µM No inhibition Inhibition [2]

A New Target Emerges: Adenine Nucleotide
Translocator 2 (ANT2)
Recent research has identified Adenine Nucleotide Translocator 2 (ANT2), a key component of

the mitochondrial permeability transition pore, as a primary binding partner of CGK733. This

interaction was discovered through affinity purification coupled with mass spectrometry. This

finding shifts the mechanistic understanding of CGK733's cellular effects away from the DNA

damage response and towards mitochondrial bioenergetics.

Off-Target Effects: Mitochondrial Dysfunction and
mTOR Pathway Inhibition
Consistent with its binding to ANT2, CGK733 has been shown to induce mitochondrial

dysfunction. Studies have indicated that CGK733 treatment leads to a decrease in

mitochondrial respiration. This disruption of mitochondrial function has downstream

consequences, notably the inhibition of the mTOR (mechanistic Target of Rapamycin) signaling
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pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and

metabolism, and its activity is tightly linked to cellular energy status. The inhibition of mTOR

signaling by CGK733 is evidenced by the reduced phosphorylation of its downstream effectors,

S6K1 and 4E-BP1.

Table 2: Summary of Validated and Disproven Targets and Effects of CGK733

Target/Pathway Original Claim Validated Finding
Experimental
Evidence

ATM/ATR Kinases
Potent and selective

inhibitor

No significant

inhibition in cellular

assays

Western blot analysis

of downstream

substrate

phosphorylation (p-

CHK1, p-CHK2)[2][3]

ANT2 Not considered
Primary binding

partner

Affinity purification-

mass spectrometry

Mitochondrial

Respiration
Not considered Inhibition Seahorse XF analysis

mTOR Signaling

Pathway
Not considered Inhibition

Western blot analysis

of downstream

effectors (p-S6K1, p-

4E-BP1)

Experimental Protocols
Western Blot Analysis of ATM/ATR and mTOR Pathway
Activity

Cell Treatment: Cells are seeded and treated with CGK733, a positive control inhibitor (e.g.,

KU55933 for ATM), and a vehicle control for the indicated times. For DNA damage induction,

cells are exposed to ionizing radiation (for ATM activation) or UV radiation (for ATR

activation).
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Lysate Preparation: Cells are lysed in a suitable buffer containing protease and phosphatase

inhibitors. Protein concentration is determined using a BCA assay.

Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a

PVDF membrane. Membranes are blocked and then incubated with primary antibodies

against total and phosphorylated forms of ATM, ATR, CHK1, CHK2, S6K1, and 4E-BP1.

Following incubation with HRP-conjugated secondary antibodies, protein bands are

visualized using an enhanced chemiluminescence (ECL) detection system.

Affinity Purification-Mass Spectrometry for Target
Identification

Bait Preparation: A biotinylated or otherwise tagged version of CGK733 is synthesized to

serve as the "bait."

Cell Lysis and Bait Incubation: Cells are lysed under non-denaturing conditions. The lysate is

then incubated with the tagged CGK733 to allow for the formation of protein-ligand

complexes.

Affinity Capture: The bait-protein complexes are captured using streptavidin-coated beads

(for biotinylated bait) or other appropriate affinity matrices.

Washing and Elution: The beads are washed extensively to remove non-specific binders.

The bound proteins are then eluted.

Mass Spectrometry: The eluted proteins are identified by liquid chromatography-tandem

mass spectrometry (LC-MS/MS).

Mitochondrial Respiration Assay (Seahorse XF Analyzer)
Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate.

Compound Treatment: Cells are treated with CGK733 or a vehicle control.

Mitochondrial Stress Test: The Seahorse XF Analyzer is used to measure the oxygen

consumption rate (OCR). A mitochondrial stress test is performed by sequential injections of

oligomycin (ATP synthase inhibitor), FCCP (a mitochondrial uncoupler), and a mixture of
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rotenone and antimycin A (Complex I and III inhibitors, respectively). This allows for the

determination of key parameters of mitochondrial function, including basal respiration, ATP-

linked respiration, maximal respiration, and spare respiratory capacity.

Signaling Pathways and Experimental Workflows

Original (Disproven) Hypothesis

CGK733 ATM/ATR KinasesInhibition (Disproven) DNA Damage
Response

Activation
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Figure 1. The originally proposed, but now disproven, inhibitory action of CGK733 on the
ATM/ATR pathway.
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Validated Mechanism of Action
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Figure 2. The validated mechanism of CGK733, involving ANT2 binding and subsequent
mitochondrial and mTOR pathway inhibition.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1684126?utm_src=pdf-body-img
https://www.benchchem.com/product/b1684126?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Target Validation

Hypothesis:
CGK733 has cellular effects

Affinity Purification-
Mass Spectrometry

Identify binding partners

Biochemical & Cellular Assays

Validate functional effects

Western Blot
(ATM/ATR, mTOR pathways)

Seahorse XF Assay
(Mitochondrial Respiration)

Conclusion:
CGK733 targets ANT2,

not ATM/ATR
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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